5-Butyldihydrofuran-2(3H)-one-d7

Beschreibung

Eigenschaften

Molekularformel |

C8H14O2 |

|---|---|

Molekulargewicht |

149.24 g/mol |

IUPAC-Name |

3,3,4,4,5-pentadeuterio-5-(1,1-dideuteriobutyl)oxolan-2-one |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3/i4D2,5D2,6D2,7D |

InChI-Schlüssel |

IPBFYZQJXZJBFQ-AKMPISSDSA-N |

Isomerische SMILES |

[2H]C1(C(=O)OC(C1([2H])[2H])([2H])C([2H])([2H])CCC)[2H] |

Kanonische SMILES |

CCCCC1CCC(=O)O1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

5-Butyldihydrofuran-2(3H)-one-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Butyldihydrofuran-2(3H)-one-d7, a deuterated analog of the naturally occurring aroma compound γ-octalactone. This stable isotope-labeled compound serves as a critical tool in analytical chemistry, particularly in quantitative studies utilizing mass spectrometry. This document outlines its chemical properties, synthesis, and applications, with a focus on its role as an internal standard in Stable Isotope Dilution Assays (SIDA).

Core Concepts

5-Butyldihydrofuran-2(3H)-one-d7, also known as γ-octalactone-d7, is a synthetic molecule where seven hydrogen atoms in the parent compound, γ-octalactone, have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference is the key to its utility in analytical methods, as it can be easily distinguished from the endogenous analyte by mass spectrometry.

The primary application of 5-Butyldihydrofuran-2(3H)-one-d7 is as an internal standard in quantitative analysis, most notably with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By adding a known amount of the deuterated standard to a sample, the concentration of the unlabeled analyte can be determined with high accuracy and precision. The deuterated standard co-elutes with the analyte, thus compensating for variations in sample preparation, injection volume, and ionization efficiency.

Physicochemical Properties

The physical and chemical properties of 5-Butyldihydrofuran-2(3H)-one-d7 are essentially identical to those of γ-octalactone, with the exception of its molecular weight.

| Property | Value |

| Chemical Formula | C₈H₇D₇O₂ |

| Molecular Weight | ~149.24 g/mol |

| Synonyms | γ-Octalactone-d7 |

| CAS Number | 1104979-28-3 |

Synthesis of Deuterated γ-Lactones

The synthesis of deuterated γ-lactones, including γ-octalactone, can be achieved through various organic chemistry routes. The goal is to introduce deuterium atoms at specific positions in the molecule. Two notable strategies have been reported for the synthesis of ring-deuterated γ-lactones:

-

Reduction of a 4-Hydroxypropargylic Acid with Deuterium Gas : This method has been used to prepare [2,2,3,3-²H₄]-γ-octalactone with a deuterium incorporation of over 89%.

-

Carboxymethyl Radical Addition to a Deuterated Alkene : This approach has been employed to synthesize [3,3,4-²H₃]-γ-octalactone with a deuterium incorporation of over 92%.

These methods allow for the regioselective introduction of deuterium atoms into the lactone ring, which is crucial for creating effective internal standards.

Experimental Protocols

The primary experimental application of 5-Butyldihydrofuran-2(3H)-one-d7 is in Stable Isotope Dilution Assays (SIDA). Below is a generalized protocol for the quantification of γ-octalactone in a liquid matrix (e.g., wine) using SIDA with GC-MS.

Objective: To accurately quantify the concentration of γ-octalactone in a sample.

Materials:

-

Sample containing γ-octalactone

-

5-Butyldihydrofuran-2(3H)-one-d7 (internal standard)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Solid-Phase Extraction (SPE) cartridge

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Spiking: A known amount of 5-Butyldihydrofuran-2(3H)-one-d7 solution is added to a measured volume of the sample.

-

Equilibration: The sample is vortexed and allowed to equilibrate to ensure uniform distribution of the internal standard.

-

Extraction: The lactones (both deuterated and non-deuterated) are extracted from the sample matrix. This can be achieved using liquid-liquid extraction with an organic solvent or by passing the sample through an SPE cartridge that retains the compounds of interest.

-

Elution and Concentration: If using SPE, the lactones are eluted from the cartridge with a suitable solvent. The solvent is then evaporated under a gentle stream of nitrogen to concentrate the sample.

-

GC-MS Analysis: The concentrated extract is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects and quantifies the native γ-octalactone and the deuterated internal standard.

-

Quantification: The concentration of the native γ-octalactone is calculated by comparing the peak area of its characteristic mass fragment to the peak area of the characteristic mass fragment of the deuterated internal standard. A calibration curve is typically generated using standards with known concentrations of both the analyte and the internal standard.

Visualizations

Diagram of a General SIDA Workflow

Caption: A generalized workflow for the quantification of γ-octalactone using a deuterated internal standard in a Stable Isotope Dilution Assay (SIDA) coupled with GC-MS analysis.

References

physicochemical properties of 5-Butyldihydrofuran-2(3H)-one-d7

Technical Guide: 5-Butyldihydrofuran-2(3H)-one-d7

Audience: Researchers, scientists, and drug development professionals.

Subject: An in-depth overview of the physicochemical properties and analytical applications of 5-Butyldihydrofuran-2(3H)-one-d7 as a deuterated internal standard.

Introduction

5-Butyldihydrofuran-2(3H)-one-d7 (γ-Octalactone-d7) is the deuterated isotopologue of 5-Butyldihydrofuran-2(3H)-one, a compound commonly known as γ-Octalactone. γ-Octalactone is a volatile organic compound and aroma constituent found in various fruits like peaches and coconuts, as well as in dairy products and spirits.[1][2] Due to its distinct sensory properties, the precise quantification of γ-Octalactone is critical in the food, beverage, and fragrance industries.

The primary application of 5-Butyldihydrofuran-2(3H)-one-d7 is as an internal standard (IS) for quantitative analysis using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of seven deuterium (B1214612) atoms creates a stable, mass-shifted version of the analyte that co-elutes chromatographically but is clearly distinguishable by its mass-to-charge ratio (m/z). This allows for the accurate correction of matrix effects and variations in sample preparation and instrument response, which is a cornerstone of robust analytical methods.[3][4]

Physicochemical Properties

The are presumed to be nearly identical to its non-deuterated (protio) analogue, γ-Octalactone, with the exception of a higher molecular weight due to the presence of seven deuterium atoms. The data presented below is for γ-Octalactone unless otherwise specified.

Table 1: Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | 5-(butyl-d7)oxolan-2-one | - |

| Synonyms | γ-Octalactone-d7, 4-Octanolide-d7 | - |

| Molecular Formula | C₈H₇D₇O₂ | - |

| Molecular Weight | 149.24 g/mol | Calculated |

| Protio Formula | C₈H₁₄O₂ | [1][5][6] |

| Protio Mol. Weight | 142.20 g/mol | [1][5] |

| Physical State | Clear, oily liquid | [2][7] |

| Boiling Point | 234 °C at 760 mm Hg | [1][5] |

| Density | 0.970 - 0.981 g/mL at 25 °C | [1][2][7] |

| Flash Point | >110 °C (>230 °F) | [2][5][8] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and oils. | [7][8] |

| Refractive Index | 1.443 - 1.447 at 20 °C | [1] |

| Odor Profile | Fruity, coconut-like | [2] |

Analytical Application & Experimental Protocol

The principal use of 5-Butyldihydrofuran-2(3H)-one-d7 is in Stable Isotope Dilution Assays (SIDA). The following is a representative protocol for the quantification of γ-Octalactone in a liquid matrix (e.g., wine, fruit juice) using GC-MS.

Materials and Reagents

-

Analyte Stock Solution: γ-Octalactone (protio) standard, 1 mg/mL in ethanol.

-

Internal Standard Stock Solution: 5-Butyldihydrofuran-2(3H)-one-d7, 1 mg/mL in ethanol.

-

Working Calibration Standards: Serial dilutions of the analyte stock solution in a representative blank matrix, each spiked with a constant concentration of the internal standard working solution.

-

Extraction Solvent: Dichloromethane (B109758) or other suitable organic solvent.

-

Drying Agent: Anhydrous sodium sulfate.

-

Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

Sample Preparation and Extraction

-

Sample Spiking: To a 10 mL aliquot of the sample, add a precise volume (e.g., 50 µL) of the 5-Butyldihydrofuran-2(3H)-one-d7 internal standard working solution. Vortex briefly to mix.

-

Liquid-Liquid Extraction: Add 5 mL of dichloromethane to the sample. Cap and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to achieve complete separation of the organic and aqueous layers.

-

Collection: Carefully transfer the lower organic layer to a clean glass tube containing anhydrous sodium sulfate.

-

Concentration: Gently evaporate the solvent under a stream of nitrogen gas to a final volume of approximately 100 µL.

-

Transfer: Transfer the concentrated extract to a 2 mL amber autosampler vial for analysis.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent GC equipped with a mass selective detector (MSD).

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL, splitless mode.

-

Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

-

MSD Conditions: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantifier Ion for γ-Octalactone: m/z 85

-

Quantifier Ion for γ-Octalactone-d7: m/z 92 (M+7)

-

Data Analysis

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Area of analyte / Area of IS) against the concentration of the analyte for each calibration standard.

-

Quantification: Calculate the peak area ratio for the unknown samples and determine their concentration using the linear regression equation derived from the calibration curve.

Visualizations

Logical Relationship in Mass Spectrometry

The diagram below illustrates the fundamental principle of using a deuterated internal standard in mass spectrometry. The analyte and the standard are chemically identical, leading to the same retention time, but their mass difference allows for distinct detection.

Caption: Analyte and Internal Standard Relationship.

Experimental Workflow for Quantification

This workflow diagram outlines the major steps in a Stable Isotope Dilution Assay (SIDA) from sample preparation to final data analysis.

Caption: Workflow for SIDA Quantification.

References

- 1. gamma-Octalactone | C8H14O2 | CID 7704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gamma-Octanoic lactone | 104-50-7 [chemicalbook.com]

- 3. lcms.cz [lcms.cz]

- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ScenTree - Gamma-octalactone (CAS N° 104-50-7) [scentree.co]

- 6. γ-Octalactone - Wikipedia [en.wikipedia.org]

- 7. chemicalland21.com [chemicalland21.com]

- 8. gamma-Octalactone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

A Technical Guide to the Synthesis of Deuterated γ-Octalactone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing deuterated γ-octalactone, a crucial internal standard for stable isotope dilution assays (SIDA). The methodologies detailed herein are based on established and reliable procedures, offering researchers the necessary information to replicate these syntheses in a laboratory setting. This document presents quantitative data in structured tables for easy comparison, detailed experimental protocols, and visual diagrams of the synthetic pathways.

Data Presentation

The following tables summarize the key quantitative data for the two primary synthetic routes to deuterated γ-octalactone.

Table 1: Synthesis of [2,2,3,3-²H₄]-γ-Octalactone via Catalytic Deuteration

| Parameter | Value | Reference |

| Overall Yield | 36% | [1] |

| Deuterium (B1214612) Incorporation | 90% | [1] |

| Key Reagents | 4-Hydroxyoct-2-ynoic acid, Deuterium gas, Wilkinson's catalyst | [1] |

| Isotopic Purity | >89% | [2] |

Table 2: Synthesis of [3,3,4-²H₃]-γ-Octalactone via Free Radical Addition

| Parameter | Value | Reference |

| Overall Yield | 17% | [1] |

| Deuterium Incorporation | 92% | [1] |

| Key Reagents | [1,1,2-²H₃]-1-hexene, 2-Iodoacetamide, AIBN | [1][2] |

| Isotopic Purity | >92% | [2] |

Experimental Protocols

The following are detailed experimental methodologies for the key synthetic routes.

Synthesis of [2,2,3,3-²H₄]-γ-Octalactone

This synthesis involves the catalytic reduction of a protected 4-hydroxyoct-2-ynoic acid with deuterium gas.

Step 1: Synthesis of 4-Hydroxyoct-2-ynoic acid

-

Detailed protocol for the synthesis of the starting material, 4-hydroxyoct-2-ynoic acid, would be included here. This typically involves the reaction of an appropriate acetylenic precursor with a carbonyl compound.

Step 2: Protection of the Hydroxyl and Carboxylic Acid Groups

-

The 4-hydroxyoct-2-ynoic acid is doubly protected to prevent unwanted side reactions during the deuteration step. Common protecting groups include silyl (B83357) ethers for the hydroxyl group and esters for the carboxylic acid.

Step 3: Catalytic Deuteration

-

The doubly protected 4-hydroxyoct-2-ynoic acid is dissolved in a suitable solvent (e.g., ethyl acetate) in a high-pressure reaction vessel.

-

A catalytic amount of Wilkinson's catalyst (RhCl(PPh₃)₃) is added to the solution.

-

The vessel is flushed with deuterium gas (D₂) and then pressurized to the desired pressure.

-

The reaction mixture is stirred at room temperature until the uptake of deuterium gas ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

Step 4: Deprotection and Lactonization

-

The deuterated intermediate is subjected to deprotection conditions to remove the protecting groups from the hydroxyl and carboxylic acid functionalities.

-

The resulting 4-hydroxyoctanoic acid is then heated, typically with a catalytic amount of acid, to induce intramolecular esterification (lactonization) to yield [2,2,3,3-²H₄]-γ-octalactone.

-

The crude product is purified by distillation or column chromatography.

Synthesis of [3,3,4-²H₃]-γ-Octalactone

This synthesis utilizes a free radical addition reaction between a deuterated alkene and 2-iodoacetamide.

Step 1: Synthesis of [1,1,2-²H₃]-1-hexene

-

The synthesis of the deuterated starting material, [1,1,2-²H₃]-1-hexene, is a critical first step. This can be achieved through various methods, such as the reduction of a terminal alkyne with a deuterium source.[1]

Step 2: Free Radical Addition and Lactonization

-

A solution of [1,1,2-²H₃]-1-hexene, 2-iodoacetamide, and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., benzene (B151609) or toluene) is prepared in a reaction vessel.

-

The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to initiate the radical reaction. The specific temperature and reaction time will depend on the chosen initiator and solvent.

-

The reaction proceeds via the addition of the acetamido radical to the deuterated alkene, followed by cyclization to form the lactone ring.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography to isolate [3,3,4-²H₃]-γ-octalactone. The efficiency of this lactonization process is noted to be dependent on the purity of the starting deuterated alkene.[1]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described above.

Caption: Synthetic pathway for [2,2,3,3-²H₄]-γ-octalactone.

Caption: Synthetic pathway for [3,3,4-²H₃]-γ-octalactone.

References

Certificate of Analysis and Technical Guide: 5-Butyldihydrofuran-2(3H)-one-d7

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Butyldihydrofuran-2(3H)-one-d7, a deuterated analog of γ-octalactone. It is intended to serve as a detailed guide for the use of this stable isotope-labeled compound as an internal standard in quantitative analytical studies.

Product Identification

-

Product Name: 5-Butyldihydrofuran-2(3H)-one-d7

-

Synonyms: γ-Octalactone-d7, 5-Butyl-d7-dihydrofuran-2(3H)-one

-

Chemical Formula: C₈H₇D₇O₂

-

Molecular Weight: 149.24 g/mol

-

CAS Number: Not available

-

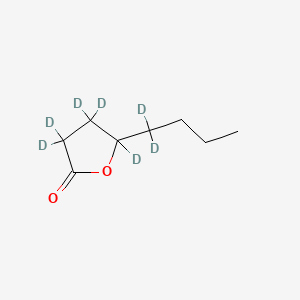

Chemical Structure:

(Note: The position of deuterium (B1214612) labeling on the butyl chain may vary depending on the synthesis route. The -d7 designation implies that seven hydrogen atoms have been replaced by deuterium.)

Physical and Chemical Properties

| Property | Typical Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~234 °C (for non-deuterated form) |

| Density | ~0.98 g/mL (for non-deuterated form) |

| Solubility | Soluble in most organic solvents (e.g., methanol, acetonitrile, dichloromethane) |

| Storage | Store at 2-8°C, protected from light and moisture |

Analytical Data

This section summarizes the typical analytical specifications for 5-Butyldihydrofuran-2(3H)-one-d7 when used as an internal standard. The use of a deuterated internal standard is a highly accurate method for quantification as it corrects for sample loss during preparation and analysis.[1]

| Parameter | Specification | Method |

| Chemical Purity | ≥98% | Gas Chromatography (GC) |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Identity Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |

Note: Isotopic enrichment refers to the percentage of deuterium at a specific labeled position. It is important to distinguish this from species abundance, which is the percentage of molecules that are the fully deuterated version.[2] For a d7 compound with 99% isotopic enrichment at each position, the abundance of the fully deuterated d7 species will be lower than 99%.

Experimental Protocols

The following are general protocols for the use of 5-Butyldihydrofuran-2(3H)-one-d7 as an internal standard in quantitative analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. The use of a deuterated internal standard in an isotope dilution mass spectrometry (IDMS) approach provides high accuracy and precision.[1]

4.1.1 Sample Preparation

-

Internal Standard Spiking: A known amount of 5-Butyldihydrofuran-2(3H)-one-d7 is added to the sample at the beginning of the sample preparation process.

-

Extraction: The analytes, including the internal standard, are extracted from the sample matrix using an appropriate solvent (e.g., liquid-liquid extraction with dichloromethane (B109758) or solid-phase extraction).

-

Concentration and Reconstitution: The extract is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.

4.1.2 GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Injector Temperature: 250 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Analyte (γ-octalactone): m/z values corresponding to characteristic fragments.

-

Internal Standard (γ-octalactone-d7): m/z values corresponding to characteristic fragments, shifted by the mass of the deuterium labels.

-

4.1.3 Data Analysis

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Isotopic Purity and Concentration Determination by Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the concentration and isotopic purity of a compound without the need for an identical, non-labeled standard.

4.2.1 Sample Preparation

-

Accurately weigh a known amount of 5-Butyldihydrofuran-2(3H)-one-d7 and a certified internal standard (e.g., maleic acid) into an NMR tube.

-

Add a known volume of a deuterated solvent (e.g., chloroform-d) containing a known concentration of a reference standard (e.g., tetramethylsilane, TMS).

4.2.2 NMR Spectroscopy

-

Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Nucleus: ¹H.

-

Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Data Processing: Fourier transform the free induction decay (FID) and manually phase and baseline correct the spectrum.

4.2.3 Data Analysis

The concentration of 5-Butyldihydrofuran-2(3H)-one-d7 is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal from the certified internal standard. The isotopic purity can be estimated by comparing the integrals of the residual proton signals in the deuterated positions with the integrals of the non-deuterated positions.

Workflow Diagrams

The following diagram illustrates a typical workflow for the quality control and use of a deuterated internal standard.

References

An In-Depth Technical Guide to γ-Octalactone-d7: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated analog of γ-octalactone, specifically γ-octalactone-d7. It details its chemical structure, methods of synthesis with experimental protocols, and key analytical data for characterization. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where isotopically labeled compounds are utilized.

Chemical Structure and Properties

γ-Octalactone-d7 is a stable-isotope labeled version of γ-octalactone, a naturally occurring lactone found in various fruits and dairy products. The deuterated form is chemically identical to its non-labeled counterpart, with the exception that seven hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution imparts a higher molecular weight, which is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative analysis.

Table 1: Physicochemical Properties of γ-Octalactone

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Boiling Point | 234 °C | [2] |

| Density | 0.981 g/mL at 25 °C | |

| Refractive Index | n20/D 1.444 |

Synthesis of Deuterated γ-Octalactones

The synthesis of deuterated γ-lactones is crucial for their use in stable isotope dilution assays (SIDA). A key study by Hislop et al. (2004) outlines two effective methods for the preparation of deuterated γ-octalactone.[3][4]

Synthesis of [2,2,3,3-²H₄]-γ-Octalactone

This synthetic route involves the reduction of a doubly protected hydroxypropiolic acid with deuterium gas. The overall yield for [2,2,3,3-²H₄]-γ-octalactone was reported to be 27%, with a deuterium incorporation of over 89%.[3][4]

Experimental Protocol:

A detailed experimental protocol for this specific synthesis is outlined in the research paper by Hislop et al. (2004). The general workflow involves the following key steps:

-

Protection of Hydroxypropiolic Acid: The starting material, a hydroxypropiolic acid, is doubly protected to prevent unwanted side reactions.

-

Deuteration: The protected compound is then subjected to reduction using deuterium gas (D₂) in the presence of a suitable catalyst. This step introduces the deuterium atoms at the 2 and 3 positions of the lactone ring precursor.

-

Deprotection and Lactonization: The protecting groups are removed, and the resulting molecule undergoes intramolecular cyclization to form the [2,2,3,3-²H₄]-γ-octalactone.

-

Purification: The final product is purified using standard techniques such as distillation or chromatography.

Synthesis of [3,3,4-²H₃]-γ-Octalactone

This alternative synthesis route utilizes the free radical addition of 2-iodoacetamide to a deuterated alkene. The reported yield for [3,3,4-²H₃]-γ-octalactone was 6%, with a high deuterium incorporation of over 92%. The success of this reaction is noted to be highly dependent on the purity of the starting alkene.[3][4]

Experimental Protocol:

The experimental procedure for this synthesis, as described by Hislop et al. (2004), can be summarized as follows:

-

Preparation of Deuterated Alkene: The synthesis begins with the preparation of [1,1,2-²H₃]-1-hexene.

-

Free Radical Addition: A free radical addition reaction is initiated between the deuterated hexene and 2-iodoacetamide. This reaction is typically carried out in the presence of a radical initiator.

-

Lactonization: The resulting intermediate undergoes cyclization to form the [3,3,4-²H₃]-γ-octalactone.

-

Purification: The final deuterated lactone is purified to remove any unreacted starting materials and byproducts.

Analytical Data and Characterization

The characterization of γ-octalactone-d7 relies on standard analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to confirm the molecular weight, structure, and isotopic purity.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms. The mass spectrum of γ-octalactone-d7 will show a molecular ion peak (M⁺) that is shifted by +7 mass units compared to the non-deuterated analog.

Table 2: Mass Spectrometry Data for γ-Octalactone

| m/z | Relative Intensity (%) |

| 85.0 | 99.99 |

| 29.0 | 24.29 |

| 27.0 | 12.89 |

| 41.0 | 9.42 |

| 56.0 | 7.64 |

Data obtained from PubChem for the non-deuterated compound.[1]

For γ-octalactone-d7, the molecular ion peak would be expected at m/z 149, and the fragmentation pattern would be analyzed to confirm the positions of the deuterium labels.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and the specific sites of deuteration. In the ¹H NMR spectrum of γ-octalactone-d7, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. ²H NMR spectroscopy can be used to directly observe the deuterium signals.

Table 3: ¹H NMR Spectral Data for γ-Octalactone

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.497 | m | 1H | H-4 |

| 2.536 | m | 1H | H-2 |

| 2.520 | m | 1H | H-2 |

| 2.343 | m | 2H | H-3 |

| 1.865 | m | 2H | H-5' |

| 1.735 | m | 2H | H-5 |

| 1.611 | m | 2H | H-6 |

| 1.44 - 1.33 | m | 2H | H-7 |

| 0.918 | t | 3H | H-8 |

Data obtained from ChemicalBook for the non-deuterated compound.[5]

The analysis of the ¹H and ¹³C NMR spectra of the synthesized deuterated lactones would be compared against the spectra of the non-deuterated standard to confirm the positions and extent of deuterium incorporation.

Visualization of Chemical Structure and Synthetic Workflow

Chemical Structure of γ-Octalactone

Caption: Chemical structure of γ-octalactone.

General Synthetic Workflow for Deuterated γ-Lactones

Caption: A generalized workflow for the synthesis of deuterated γ-lactones.

Applications in Research and Drug Development

Deuterated compounds, such as γ-octalactone-d7, are invaluable tools in various scientific disciplines:

-

Metabolic Studies: In drug metabolism studies, deuterated compounds are used to trace the metabolic fate of a drug candidate. The deuterium label allows for the easy identification of metabolites by mass spectrometry.

-

Pharmacokinetic (PK) Studies: Isotope-labeled compounds are used as internal standards in bioanalytical methods to accurately quantify drug concentrations in biological matrices like plasma and urine. This is essential for determining the pharmacokinetic profile of a new drug.

-

Quantitative Analysis: In fields like food science and environmental analysis, deuterated standards are used in stable isotope dilution assays (SIDA) for the precise quantification of target analytes, such as flavor compounds or contaminants.

-

Mechanistic Studies: Deuterium labeling can be used to investigate reaction mechanisms by tracking the position of the label throughout a chemical or biological transformation.

References

- 1. gamma-Octalactone | C8H14O2 | CID 7704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - Gamma-octalactone (CAS N° 104-50-7) [scentree.co]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of deuterated gamma-lactones for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gamma-Octanoic lactone(104-50-7) 1H NMR [m.chemicalbook.com]

In-Depth Technical Guide: 5-Butyldihydrofuran-2(3H)-one-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Butyldihydrofuran-2(3H)-one-d7, a deuterated isotopologue of γ-octalactone, serves as a crucial tool in various scientific disciplines, particularly in analytical chemistry and metabolic studies. Its isotopic labeling allows for its use as an internal standard in quantitative analyses by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of seven deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from its non-deuterated counterpart and facilitating accurate quantification in complex biological matrices. This technical guide provides comprehensive information on its chemical properties, synthesis, and its role in relevant biological pathways.

Chemical and Physical Properties

The properties of 5-Butyldihydrofuran-2(3H)-one-d7 are primarily derived from its non-deuterated form, γ-octalactone. The introduction of deuterium atoms results in a higher molecular weight but does not significantly alter its chemical reactivity.

| Property | Value | Reference |

| CAS Number | 1104979-28-3 | [1] |

| Molecular Formula | C₈H₇D₇O₂ | [1] |

| Molecular Weight | 149.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point (non-deuterated) | 234 °C | [2] |

| Density (non-deuterated) | 0.977 g/cm³ | [2] |

| Solubility (non-deuterated) | Soluble in ethanol (B145695) and ether; limited solubility in water. |

Experimental Protocols

General Synthesis of Deuterated γ-Lactones

Representative Protocol (Adapted from general lactone synthesis):

-

Starting Material: A suitable deuterated precursor, such as a deuterated 4-hydroxyoctanoic acid, is required. The deuteration can be achieved through various methods, including catalytic deuterium exchange or by using deuterated reagents in earlier synthetic steps.

-

Lactonization: The deuterated 4-hydroxyoctanoic acid is subjected to intramolecular cyclization. This is typically achieved by heating the acid in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, in a non-polar solvent like toluene. The reaction is often carried out under reflux with continuous removal of water to drive the equilibrium towards the lactone product.

-

Purification: The resulting crude 5-Butyldihydrofuran-2(3H)-one-d7 is then purified using standard laboratory techniques. This may include extraction, washing with a mild base to remove unreacted acid, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and finally, purification by vacuum distillation or column chromatography on silica (B1680970) gel.

Note: The specific positions and number of deuterium atoms in the final product depend on the deuterated starting materials and reagents used. For 5-Butyldihydrofuran-2(3H)-one-d7, this implies the use of a precursor with deuterium atoms strategically placed on the butyl side chain and/or the furanone ring.

Analytical Data

The primary application of 5-Butyldihydrofuran-2(3H)-one-d7 is as an internal standard. Its analytical characteristics are therefore of paramount importance.

Mass Spectrometry

The mass spectrum of the deuterated compound will show a molecular ion peak (M+) shifted by +7 mass units compared to the non-deuterated γ-octalactone. The fragmentation pattern is expected to be similar to the non-deuterated compound, with characteristic losses of small neutral molecules.

Expected Mass Spectrum Data for 5-Butyldihydrofuran-2(3H)-one-d7:

| Ion | m/z (Expected) | Notes |

| [M]+ | 149 | Molecular Ion |

| [M-C₄D₇]+ | 85 | Loss of the deuterated butyl side chain (major fragment for non-deuterated is at m/z 85) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of 5-Butyldihydrofuran-2(3H)-one-d7 will show a significant reduction in the intensity of signals corresponding to the positions where deuterium has been substituted. The remaining proton signals will exhibit coupling patterns consistent with the molecular structure. ¹³C NMR will show signals for all carbon atoms, with those bonded to deuterium potentially showing a slight upfield shift and a decrease in intensity due to the absence of the Nuclear Overhauser Effect (NOE) from directly attached protons.

Biological Significance and Signaling Pathways

γ-Lactones, including γ-octalactone, are known to be involved in various biological processes. A prominent example is their role as signaling molecules in bacterial quorum sensing.

Bacterial Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on their population density. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). While 5-Butyldihydrofuran-2(3H)-one is not a canonical AHL, other γ-butyrolactones act as signaling molecules in some bacteria, such as the A-factor in Streptomyces. These signaling molecules typically diffuse across the cell membrane and, upon reaching a threshold concentration, bind to an intracellular receptor protein. This complex then acts as a transcriptional regulator, activating or repressing the expression of target genes that can be involved in processes like biofilm formation, virulence factor production, and antibiotic synthesis.[3][4][5][6][7]

The use of deuterated lactones like 5-Butyldihydrofuran-2(3H)-one-d7 can be instrumental in studying the biosynthesis, metabolism, and receptor binding of these signaling molecules without isotopic interference in mass spectrometry-based analyses.

Experimental Workflow for Quantitative Analysis

The primary use of 5-Butyldihydrofuran-2(3H)-one-d7 is as an internal standard in quantitative analytical workflows. A typical workflow is outlined below.

References

Isotopic Purity of 5-Butyldihydrofuran-2(3H)-one-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 5-Butyldihydrofuran-2(3H)-one-d7, also known as γ-Octalactone-d7. Understanding the isotopic purity of deuterated compounds is critical for their application in various scientific disciplines, including drug metabolism studies, pharmacokinetic analysis, and as internal standards in mass spectrometry-based quantification. This document outlines the key specifications, experimental protocols for purity determination, and relevant biological signaling pathways.

Quantitative Data Summary

The isotopic purity of 5-Butyldihydrofuran-2(3H)-one-d7 is a crucial parameter that defines its quality and suitability for research applications. The following table summarizes the typical quantitative data for this deuterated compound.

| Parameter | Specification | Method of Analysis |

| Chemical Formula | C₈H₇D₇O₂ | - |

| Molecular Weight | 149.24 g/mol | Mass Spectrometry |

| Deuterium (B1214612) Incorporation | ≥ 98% | Mass Spectrometry / ¹H NMR |

| Isotopic Purity (d7) | ≥ 99 atom % D | Mass Spectrometry / ¹H NMR |

| Chemical Purity | ≥ 95% | HPLC / GC |

Note: The typical isotopic purity is provided here as an example. For lot-specific data, please refer to the Certificate of Analysis from the supplier.

A known supplier of 5-Butyldihydrofuran-2(3H)-one-d7 is MedChemExpress.[1] Researchers can request a detailed Certificate of Analysis, including HNMR and LCMS reports, to obtain lot-specific purity data.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like 5-Butyldihydrofuran-2(3H)-one-d7 relies on robust analytical techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[2][3]

Mass Spectrometry Protocol

High-resolution mass spectrometry allows for the differentiation of isotopologues based on their precise mass-to-charge ratios.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Liquid chromatography (LC) system for sample introduction.

Procedure:

-

Sample Preparation: Dissolve a small amount of 5-Butyldihydrofuran-2(3H)-one-d7 in a compatible solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of approximately 1 µg/mL.

-

LC Separation: Inject the sample into the LC system. A C18 column can be used with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to separate the analyte from any potential impurities.

-

Mass Spectrometry Analysis:

-

Acquire full scan mass spectra in positive ion mode.

-

The mass spectrometer should be calibrated to ensure high mass accuracy.

-

Monitor for the protonated molecular ions of the different isotopologues (d0 to d7).

-

-

Data Analysis:

-

Extract the ion chromatograms for each isotopologue.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (d7) = [Area(d7) / (Area(d0) + Area(d1) + ... + Area(d7))] * 100%

-

A general workflow for this process is illustrated below.

References

A Technical Guide to 5-Butyldihydrofuran-2(3H)-one-d7 for Researchers

This in-depth technical guide is designed for researchers, scientists, and drug development professionals interested in the procurement and application of 5-Butyldihydrofuran-2(3H)-one-d7, a deuterated analog of γ-octalactone. This document provides a comprehensive overview of commercial suppliers, key technical data, and relevant experimental protocols.

Commercial Availability and Specifications

5-Butyldihydrofuran-2(3H)-one-d7, also known as γ-octalactone-d7, is a stable isotope-labeled compound valuable as an internal standard for quantitative analyses. Its deuteration makes it an ideal tool for mass spectrometry-based applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of its non-deuterated counterpart, γ-octalactone, in various matrices.

Several commercial suppliers offer 5-Butyldihydrofuran-2(3H)-one-d7. The following table summarizes the available quantitative data from prominent vendors to facilitate a comparative assessment for procurement.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| MedChemExpress | 5-Butyldihydrofuran-2(3H)-one-d7 | 1104979-28-3 | C₈H₇D₇O₂ | 149.24 | Not specified | Inquire |

| aromaLAB | gamma-Octalactone-d7 | 1104979-28-3 | C₈H₇D₇O₂ | 149.242 | ≥ 95% | Inquire |

| Da Vinci Laboratory Solutions | gamma-Octalactone-d7 | 1104979-28-3 | Not specified | Not specified | ≥ 95% | 10 mg |

Experimental Protocols: Quantification of γ-Octalactone using its Deuterated Analog

The primary application of 5-Butyldihydrofuran-2(3H)-one-d7 is as an internal standard in stable isotope dilution assays (SIDA). Below is a generalized experimental protocol for the quantification of γ-octalactone in a liquid matrix (e.g., wine, biological fluid) using GC-MS.

Objective: To accurately quantify the concentration of γ-octalactone in a sample.

Materials:

-

Sample containing γ-octalactone

-

5-Butyldihydrofuran-2(3H)-one-d7 (internal standard)

-

Organic solvent (e.g., dichloromethane, diethyl ether) for extraction

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard glassware

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 5-Butyldihydrofuran-2(3H)-one-d7 of a known concentration in an appropriate solvent.

-

Prepare a series of calibration standards by spiking a matrix similar to the sample with known concentrations of non-deuterated γ-octalactone and a fixed concentration of the 5-Butyldihydrofuran-2(3H)-one-d7 internal standard.

-

-

Sample Preparation:

-

To a known volume of the sample, add a precise amount of the 5-Butyldihydrofuran-2(3H)-one-d7 internal standard stock solution.

-

Saturate the aqueous sample with NaCl to improve extraction efficiency.

-

Perform a liquid-liquid extraction with a suitable organic solvent.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume appropriate for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the prepared standards and samples into the GC-MS system.

-

Develop a suitable GC method to achieve chromatographic separation of γ-octalactone.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions of both γ-octalactone and its deuterated internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of γ-octalactone in the samples by interpolating their peak area ratios on the calibration curve.

-

Procurement Workflow

The process of acquiring a specialized chemical like 5-Butyldihydrofuran-2(3H)-one-d7 for research purposes follows a structured workflow. The diagram below illustrates the key steps from initial identification to final receipt and quality control.

Caption: Logical workflow for procuring a deuterated chemical standard.

This guide provides a foundational understanding for researchers and professionals working with 5-Butyldihydrofuran-2(3H)-one-d7. For specific applications, further optimization of experimental protocols may be necessary. Always refer to the supplier's technical documentation for detailed handling and storage instructions.

A Technical Guide to the Storage and Stability of Deuterated Lactones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical factors influencing the storage and stability of deuterated lactones. Deuteration is a strategic tool in drug development to enhance metabolic stability and modify pharmacokinetic profiles.[1][2][3] However, the inherent chemical nature of the lactone functional group, coupled with the unique properties of deuterium (B1214612) substitution, necessitates specific handling and storage protocols to ensure the integrity and purity of these valuable compounds. This guide outlines the principal degradation pathways, recommended storage conditions, and detailed experimental protocols for assessing the stability of deuterated lactones.

Core Principles of Stability and Degradation

The stability of a deuterated lactone is influenced by two primary factors: the chemical reactivity of the lactone ring and the potential for hydrogen-deuterium (H/D) exchange.

Chemical Stability of the Lactone Ring

Lactones, being cyclic esters, are susceptible to degradation primarily through hydrolysis.[4][5][6] This process involves the cleavage of the ester bond to form the corresponding hydroxy carboxylic acid. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of enzymatic catalysts.[4][6]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the opening of the lactone ring. This is often the most significant degradation pathway for lactones.[7]

-

Neutral Hydrolysis: While generally slower, hydrolysis can also occur at neutral pH.[8]

Other potential degradation pathways include oxidation, photolysis, and thermal degradation, which should be assessed through forced degradation studies.[9][10]

Isotopic Stability: The Challenge of H/D Exchange

A primary concern for deuterated compounds is the potential for the deuterium label to exchange with protons from the environment, particularly from atmospheric moisture or protic solvents. This can compromise the isotopic purity of the compound. While C-D bonds are generally stable, deuterium atoms on carbons adjacent to the carbonyl group (α-protons) can be more susceptible to exchange under certain pH conditions through enolization. It is crucial to use aprotic solvents and minimize exposure to moisture.

Data Presentation: Stability Profiles

While specific quantitative stability data for a wide range of deuterated lactones is not extensively published, the following tables provide representative data for the degradation of non-deuterated lactones under various stress conditions. The degradation kinetics for deuterated analogs are expected to be slower for reactions where a C-D bond is broken in the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE).

Table 1: Representative Degradation Data for a Lactone under Forced Hydrolysis Conditions

| Condition | Temperature (°C) | Time (hours) | % Degradation (Parent Lactone) | Major Degradant |

| 0.1 M HCl | 60 | 24 | ~15-25% | Hydroxy Carboxylic Acid |

| Purified Water | 60 | 24 | ~5-10% | Hydroxy Carboxylic Acid |

| 0.01 M NaOH | 25 | 8 | >90% | Hydroxy Carboxylic Acid |

Note: Data is illustrative and based on typical lactone behavior. Actual degradation will vary based on the specific molecular structure.

Table 2: Recommended Storage Conditions for Deuterated Lactones

| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |

| Solid / Lyophilized Powder | -20°C or colder | Dry, Inert (Argon or Nitrogen) | Protect from light | Long-term (Years) |

| Solution in Aprotic Solvent | -20°C or colder | Dry, Inert (Argon or Nitrogen) | Protect from light | Short to Medium-term (Months) |

Experimental Protocols

To ensure the stability of deuterated lactones, a robust analytical program including forced degradation studies and a validated stability-indicating method is essential.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.[9][10]

Objective: To generate a degradation profile for a deuterated lactone under various stress conditions. An extent of degradation of 5-20% is generally considered optimal.[9]

Materials:

-

Deuterated lactone

-

0.1 M Hydrochloric Acid (HCl)

-

0.01 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Class A volumetric flasks and pipettes

-

pH meter

-

Photostability chamber

-

Temperature-controlled oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of the deuterated lactone in acetonitrile at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To a flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of ~100 µg/mL.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of NaOH and dilute with the mobile phase to the target concentration for analysis.

-

-

Base Hydrolysis:

-

To a flask, add an appropriate volume of the stock solution and dilute with 0.01 M NaOH to a final concentration of ~100 µg/mL.

-

Keep the solution at room temperature.

-

Withdraw aliquots at shorter time intervals (e.g., 5, 15, 30, 60 minutes) due to the higher reactivity.

-

Neutralize the aliquots with an equivalent amount of HCl and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

To a flask, add an appropriate volume of the stock solution and dilute with 3% H₂O₂ to a final concentration of ~100 µg/mL.

-

Keep the solution at room temperature, protected from light, for up to 24 hours.

-

Withdraw and analyze aliquots at various time points.

-

-

Thermal Degradation:

-

Store the solid deuterated lactone in an oven at 70°C.

-

At specified time points, dissolve a sample of the solid in the mobile phase for analysis.

-

-

Photostability:

-

Expose the solid deuterated lactone and a solution in quartz cuvettes to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples after exposure.

-

-

Control Samples: Prepare control samples (unstressed) in parallel and store them at -20°C.

Stability-Indicating HPLC-MS/MS Method

Objective: To develop a validated HPLC method capable of separating the intact deuterated lactone from all potential process impurities and degradation products.[11]

Instrumentation:

-

UHPLC system with a photodiode array (PDA) detector.

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

PDA Detection: 200-400 nm.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Full scan (m/z 100-1000) and data-dependent MS/MS.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

NMR Protocol for Isotopic Stability Assessment

Objective: To assess the isotopic purity and identify any H/D exchange.

Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the deuterated lactone in a high-purity, anhydrous deuterated aprotic solvent (e.g., Acetonitrile-d₃, Chloroform-d).

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals at positions where deuterium has been incorporated confirms the isotopic labeling. The presence of residual proton signals can be used to calculate the percentage of deuteration.

-

Stability Study: To test for H/D exchange, the sample can be stored under specific conditions (e.g., room temperature) and the ¹H NMR spectrum acquired periodically. An increase in the intensity of residual proton signals over time would indicate isotopic exchange.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the stability of deuterated lactones.

Caption: Primary degradation pathway of lactones via reversible hydrolysis.

Caption: Experimental workflow for assessing the stability of a deuterated lactone.

Caption: Metabolic pathway of an α,β-unsaturated lactone via glutathione conjugation.[12]

Conclusion

The stability of deuterated lactones is a multifaceted issue requiring careful consideration of both the inherent reactivity of the lactone ring and the potential for isotopic exchange. A comprehensive stability program, including forced degradation studies and the use of validated, stability-indicating analytical methods, is paramount to ensuring the quality, purity, and integrity of these compounds throughout their lifecycle. By implementing the storage conditions and experimental protocols outlined in this guide, researchers and drug development professionals can mitigate the risks of degradation and confidently utilize deuterated lactones in their studies.

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. pharmasm.com [pharmasm.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Metabolism and pharmacokinetics of alantolactone and isoalantolactone in rats: Thiol conjugation as a potential metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: An In-depth Technical Guide to the Principle of Stable Isotope Dilution Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the precise and accurate quantification of molecules within complex biological matrices is paramount. Stable Isotope Dilution Analysis (SIDA), particularly when coupled with mass spectrometry (MS), has emerged as the definitive method for achieving the highest levels of accuracy and precision. This technical guide provides an in-depth exploration of the core principles of SIDA, detailed experimental protocols, and its critical applications in drug development and scientific research, establishing it as a benchmark analytical technique.

Core Principles of Stable Isotope Dilution Analysis

Stable Isotope Dilution Analysis is a quantitative method that relies on the addition of a known amount of an isotopically-labeled version of the analyte of interest to a sample.[1] This "internal standard" is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2]

The fundamental principle of SIDA is based on the measurement of the ratio of the naturally occurring analyte to the isotopically labeled internal standard.[2] Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and analysis.[3] This co-behavior is crucial as it compensates for sample loss during preparation and variations in instrument response, including matrix effects, which are common challenges in complex samples like biological fluids.[3][4]

Quantification is achieved by measuring the ratio of the signal from the endogenous analyte to that of the known amount of the added stable isotope-labeled internal standard.[4] This ratio is then used to calculate the concentration of the analyte in the original sample with high accuracy and precision.[3] The use of a stable isotope-labeled internal standard can significantly reduce the uncertainty of measurement results, often improving precision from 5% down to 1%.[2]

The core equation for calculating the unknown concentration of an analyte in a sample using the single isotope dilution method is:

Cx = Cs * ( ( Rs - Rm ) / ( Rm - Rx ) ) * ( Ws / Wx ) [2]

Where:

-

Cx is the concentration of the analyte in the sample.[2]

-

Cs is the concentration of the isotopically labeled standard (spike).[2]

-

Rs is the isotope ratio of the standard.[2]

-

Rm is the isotope ratio of the sample-standard mixture.[2]

-

Rx is the isotope ratio of the analyte.[2]

-

Ws is the weight of the standard solution added.[2]

-

Wx is the weight of the sample.[2]

Experimental Workflow for Stable Isotope Dilution Analysis

A typical SIDA experiment follows a systematic workflow, from sample preparation to data analysis. Each step is critical to ensure the generation of high-quality, reproducible, and accurate quantitative data.

Detailed Experimental Protocols

The successful implementation of SIDA requires meticulous attention to the experimental protocol. Below are generalized methodologies for SIDA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common analytical platform in drug development and clinical research.

Protocol 1: Quantification of a Small Molecule Drug in Human Plasma

This protocol outlines the typical steps for the quantitative analysis of a small molecule drug in a biological matrix like plasma.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analyte and the stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into blank human plasma.

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

-

-

Sample Preparation:

-

Thaw plasma samples, calibration standards, and QCs.

-

To a 100 µL aliquot of each sample, add 20 µL of the SIL-IS working solution.

-

Vortex briefly to mix.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile (B52724).

-

Vortex for 1 minute to ensure complete precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject a 10 µL aliquot of the reconstituted sample onto the LC-MS/MS system.

-

Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the SIL-IS.

-

Calculate the peak area ratio of the analyte to the SIL-IS.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: Quantification of Phosphorylation Stoichiometry in a Signaling Protein

This protocol describes a method to quantify changes in protein phosphorylation in response to a stimulus, a critical aspect of studying signaling pathways.[5][6]

-

Cell Culture and Treatment:

-

Culture two separate pools of cells. One pool is treated with a stimulus (e.g., a growth factor or drug), while the other serves as an untreated control.

-

-

Protein Extraction and Digestion:

-

Lyse the cells from both pools to extract proteins.

-

Digest the proteins from each pool separately with trypsin. The control sample is digested in normal water (H₂¹⁶O), while the treated sample is digested in ¹⁸O-labeled water (H₂¹⁸O). This step isotopically labels the C-terminus of every tryptic peptide.[5][6]

-

-

Phosphopeptide Enrichment:

-

LC-MS/MS Analysis:

-

Analyze the enriched phosphopeptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of peptide signals separated by a specific mass difference corresponding to the ¹⁸O/¹⁶O labeling.

-

-

Data Analysis:

-

Identify the phosphopeptides using database searching algorithms.

-

Quantify the relative abundance of each phosphopeptide in the control versus the treated sample by comparing the peak intensities of the ¹⁶O- and ¹⁸O-labeled peptide pairs.[7] This ratio directly reflects the change in phosphorylation at a specific site in response to the stimulus.

-

Quantitative Data Presentation

The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantitative methods. The following tables summarize validation data from published studies, demonstrating the superior performance of SIDA.

Table 1: Comparison of an LC-MS/MS method for the quantification of the anti-cancer drug Lapatinib in human plasma using a non-isotope-labeled internal standard versus a stable isotope-labeled internal standard. [8]

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| Non-Isotope-Labeled (Zileuton) | 5 (LLOQ) | -2.0 | 10.5 |

| 15 | -1.3 | 5.3 | |

| 250 | 1.2 | 3.2 | |

| 4000 | 2.5 | 4.1 | |

| Stable Isotope-Labeled (Lapatinib-d3) | 5 (LLOQ) | 1.8 | 8.9 |

| 15 | 0.7 | 4.2 | |

| 250 | -0.4 | 2.5 | |

| 4000 | -1.5 | 3.3 |

Data summarized from a study demonstrating that while both methods showed acceptable performance in pooled plasma, only the SIL-IS could correct for interindividual variability in recovery from patient plasma samples.[8]

Table 2: Matrix spike recoveries for the analysis of various pharmaceuticals in different water matrices using SIDA. [4][9]

| Matrix | Recovery Range (%) |

| Wastewater Influent | 88 - 106 |

| Wastewater Effluent | 85 - 108 |

| Surface Water (Wastewater Impacted) | 72 - 105 |

| Surface Water | 96 - 113 |

| Drinking Water | 91 - 116 |

These results indicate that the SIDA method is robust across various complex matrices, with recoveries generally falling within the acceptable range of 70-120%.[4][9]

Visualization of SIDA in a Signaling Pathway Context

SIDA is a powerful tool for elucidating the dynamics of signaling pathways by enabling the accurate quantification of changes in the phosphorylation state of key proteins. The following diagram illustrates a hypothetical signaling cascade where SIDA is used to quantify the phosphorylation of a downstream kinase.

In this example, the binding of a ligand to its receptor initiates a phosphorylation cascade. To quantify the change in phosphorylation of Kinase C upon ligand stimulation, cells are cultured with and without the ligand. The proteins are then extracted, digested, and the resulting peptides from the stimulated cells are isotopically labeled. By comparing the MS signal of the labeled phosphopeptides from Kinase C to the unlabeled ones from the control cells, the precise change in phosphorylation stoichiometry can be determined.

Conclusion

Stable Isotope Dilution Analysis represents the pinnacle of quantitative analytical techniques, offering unparalleled accuracy, precision, and reliability.[2] By leveraging the unique properties of stable isotope-labeled internal standards, SIDA effectively mitigates the challenges posed by complex matrices and procedural variations. For researchers, scientists, and drug development professionals, a thorough understanding and proficient application of SIDA are indispensable for generating high-quality, defensible quantitative data that can drive critical decisions in research, development, and quality control. Its application in quantifying post-translational modifications provides a powerful tool for dissecting complex biological processes, such as cellular signaling pathways, thereby advancing our understanding of disease and the development of novel therapeutics.

References

- 1. A large-scale method to measure absolute protein phosphorylation stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of changes in protein phosphorylation: A simple method based on stable isotope labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Gamma-Octalactone in Beverages Using a Deuterated Internal Standard

Abstract

This application note presents a robust and sensitive method for the quantification of gamma-octalactone (B87194) in complex beverage matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard (gamma-octalactone-d5) to ensure high accuracy and precision. A streamlined Solid Phase Extraction (SPE) protocol is detailed for sample cleanup and concentration, enabling reliable detection at low concentrations. This method is ideal for quality control in the food and beverage industry and for research applications.

Introduction

Gamma-octalactone is a key aroma compound found in a variety of fruits, dairy products, and alcoholic beverages, contributing characteristic coconut and fruity notes. Accurate quantification of this lactone is crucial for flavor profiling and quality assessment. LC-MS/MS offers superior selectivity and sensitivity for the analysis of such compounds in complex matrices. The use of a deuterated internal standard (IS) is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2] This note provides a comprehensive protocol for the extraction and quantification of gamma-octalactone, suitable for researchers, scientists, and quality control professionals.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is optimized for the extraction of gamma-octalactone from a wine matrix but can be adapted for other liquid food samples.[3]

Materials:

-

SPE cartridges (e.g., Reversed-Phase C18, 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

Pentane (HPLC grade)

-

Deionized water

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Internal Standard Spiking: To 50 mL of the beverage sample, add a known concentration of the deuterated internal standard, gamma-octalactone-d5.

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of dichloromethane followed by 10 mL of methanol.

-

Cartridge Equilibration: Equilibrate the cartridge with 10 mL of deionized water. Do not allow the cartridge to dry.[4]

-

Sample Loading: Load the spiked sample onto the SPE cartridge at a flow rate of approximately 2 mL/min.

-

Washing: Wash the cartridge with 15 mL of a pentane-dichloromethane solution (20:1 v/v) to remove non-polar interferences. Follow with a wash of 10 mL of deionized water to remove sugars and other polar compounds.

-

Elution: Elute the gamma-octalactone and the internal standard from the cartridge with 6 mL of dichloromethane into a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and vortex thoroughly.

-

Final Preparation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes and transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear ramp to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flows: Optimized for the specific instrument

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The quantitative performance of the method was evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 1: Proposed MRM Transitions for Gamma-Octalactone and Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |

| Gamma-Octalactone | 143.1 | 85.1 | 57.1 |

| Gamma-Octalactone-d5 (IS) | 148.1 | 90.1 | 62.1 |

Note: The proposed product ions are based on common fragmentation patterns of lactones and require empirical optimization of collision energies for the specific instrument used. The precursor ion for gamma-octalactone is its protonated molecule [M+H]+.[5][6]

Table 2: Quantitative Performance Summary

| Parameter | Result |

| Calibration Curve Range | 1 - 500 µg/L |

| Linearity (R²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 µg/L |

| Accuracy (at QC levels) | 92 - 108% |

| Precision (RSD% at QC levels) | < 10% |

| Recovery (from spiked matrix) | > 85% |

Mandatory Visualization

Caption: Experimental workflow for LC-MS/MS quantification of gamma-octalactone.

References

Application Note: Quantitative Analysis of Flavor Compounds in Food Matrices using 5-Butyldihydrofuran-2(3H)-one-d7 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note details a robust and sensitive method for the quantification of key flavor compounds in complex food matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol leverages the high selectivity and sensitivity of GC-MS in combination with a stable isotope-labeled internal standard, 5-Butyldihydrofuran-2(3H)-one-d7 (a deuterated analog of γ-octalactone), to ensure accurate and precise quantification. This methodology is broadly applicable for quality control, flavor profiling, and authenticity verification in the food and beverage industry.

Introduction

The flavor profile of food and beverage products is a critical determinant of consumer acceptance and brand identity. This profile is composed of a complex mixture of volatile and semi-volatile organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these flavor compounds.[1][2][3] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio, is a widely accepted practice to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.[4] 5-Butyldihydrofuran-2(3H)-one, commonly known as γ-octalactone, is a significant flavor compound found in many fruits, dairy products, and spirits, contributing a characteristic coconut or fruity aroma.[5][6] Its deuterated analog, 5-Butyldihydrofuran-2(3H)-one-d7, serves as an excellent internal standard for the quantification of γ-octalactone and other structurally related flavor compounds.

Experimental Protocols

Materials and Reagents

-

Solvents: Dichloromethane (B109758) (DCM), Methanol, Hexane (all GC-MS grade)

-

Standards:

-

Analytical standards of target flavor compounds (e.g., γ-decalactone, δ-decalactone, ethyl hexanoate, linalool)

-

Internal Standard: 5-Butyldihydrofuran-2(3H)-one-d7 (100 µg/mL in methanol)

-

-

Sample Matrix: Representative food or beverage sample (e.g., fruit juice, alcoholic beverage, dairy product)

-

Extraction Salts: Anhydrous Sodium Sulfate (B86663)

-

Equipment:

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

-

Autosampler

-

Vortex mixer

-

Centrifuge

-

Standard laboratory glassware

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Aliquoting: Homogenize the food/beverage sample. Transfer a 5.0 mL aliquot into a 15 mL glass centrifuge tube.

-